Cas no 1178576-91-4 (2-(bromomethyl)-1-iodo-4-methylbenzene)

2-(bromomethyl)-1-iodo-4-methylbenzene 化学的及び物理的性質
名前と識別子
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- 2-(bromomethyl)-1-iodo-4-methylbenzene
- 5-methyl-1H-inden-2(3H)-one
- SureCN6584911
- 2H-Inden-2-one, 1,3-dihydro-5-methyl-
- 5-Methyl-indanon-(2)
- 5-Methyl-2-indanon
- 5-methyl-2-iodobenzyl bromide
- 5-Methyl-indanon-2
- 2-bromomethyl-1-iodo-4-methyl-benzene
- CTK1I4349
- KB-43681
- 5-methyl-1H-inden-2(3H)-one; SureCN6584911; 2H-Inden-2-one, 1,3-dihydro-5-methyl-; 5-Methyl-indanon-(2); 5-Methyl-2-indanon; 5-methyl-2-iodobenzyl bromide; 5-Methyl-indanon-2; 2-bromomethyl-1-iodo-4-methyl-benzene; CTK1I4349; KB-43681;
- 1178576-91-4
- SCHEMBL12434751
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- インチ: InChI=1S/C8H8BrI/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3
- InChIKey: KURVEUTUDBTKCJ-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)I)CBr
計算された属性
- 精确分子量: 309.885
- 同位素质量: 309.885
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- XLogP3: 3.5
2-(bromomethyl)-1-iodo-4-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033394-500mg |
2-Iodo-5-methylbenzyl bromide |
1178576-91-4 | 97% | 500mg |
$790.55 | 2023-09-04 | |
Alichem | A013033394-250mg |
2-Iodo-5-methylbenzyl bromide |
1178576-91-4 | 97% | 250mg |
$484.80 | 2023-09-04 | |
Alichem | A013033394-1g |
2-Iodo-5-methylbenzyl bromide |
1178576-91-4 | 97% | 1g |
$1445.30 | 2023-09-04 |
2-(bromomethyl)-1-iodo-4-methylbenzene 関連文献
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2. Back matter
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-(bromomethyl)-1-iodo-4-methylbenzeneに関する追加情報
Introduction to 2-(bromomethyl)-1-iodo-4-methylbenzene (CAS No. 1178576-91-4)
2-(bromomethyl)-1-iodo-4-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1178576-91-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with a bromomethyl group at the 2-position and an iodo group at the 1-position, along with a methyl group at the 4-position, exhibits unique reactivity that makes it valuable for constructing more complex molecular architectures.
The structural motif of 2-(bromomethyl)-1-iodo-4-methylbenzene positions it as a versatile building block for the synthesis of various pharmacologically relevant molecules. The presence of both bromomethyl and iodo substituents allows for selective functionalization, enabling chemists to introduce diverse functional groups through nucleophilic substitution reactions. This dual reactivity has been exploited in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry where precision and modularity are paramount.
In recent years, the demand for specialized intermediates like 2-(bromomethyl)-1-iodo-4-methylbenzene has surged due to advancements in drug discovery methodologies. The compound's ability to serve as a precursor for heterocyclic compounds, which are prevalent in modern pharmaceuticals, has made it a subject of interest in academic and industrial research. For instance, studies have demonstrated its utility in constructing benzothiophene derivatives, which are known for their biological activity across multiple therapeutic areas.
One notable application of 2-(bromomethyl)-1-iodo-4-methylbenzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the compound's reactive sites, researchers have been able to develop inhibitors that target specific kinases with high selectivity. These inhibitors have shown promise in preclinical studies, highlighting the importance of 2-(bromomethyl)-1-iodo-4-methylbenzene as a key intermediate in this context.
The pharmaceutical industry has also explored the use of 2-(bromomethyl)-1-iodo-4-methylbenzene in the development of antimicrobial agents. The structural features of this compound allow for modifications that can enhance binding affinity to bacterial enzymes or receptors. Recent research has focused on its role in creating novel antibiotics that address emerging resistant strains. The ability to introduce various functional groups via its reactive sites has been instrumental in tailoring compounds with improved efficacy and reduced side effects.
From a synthetic chemistry perspective, 2-(bromomethyl)-1-iodo-4-methylbenzene exemplifies the strategic use of halogenated aromatics in multi-step syntheses. The bromomethyl group can be readily converted into other functionalities such as alcohols or amines, while the iodo group serves as a versatile handle for cross-coupling reactions like Suzuki or Stille couplings. These transformations have been harnessed to create complex molecular frameworks essential for drug development.
The versatility of 2-(bromomethyl)-1-iodo-4-methylbenzene extends beyond pharmaceutical applications. It has found utility in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The ability to modify its structure allows researchers to fine-tune electronic properties, making it a valuable precursor for advanced materials used in electronic devices.
In conclusion, 2-(bromomethyl)-1-iodo-4-methylbenzene (CAS No. 1178576-91-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As research continues to uncover new methodologies and applications, the importance of this intermediate is expected to grow further, solidifying its role as a cornerstone in modern chemical synthesis.
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